molecular formula C13H19N3O3S B7144802 N-[4-(2,2,3-trimethylmorpholine-4-carbonyl)-1,3-thiazol-2-yl]acetamide

N-[4-(2,2,3-trimethylmorpholine-4-carbonyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B7144802
M. Wt: 297.38 g/mol
InChI Key: XJVOBVICHUPCCQ-UHFFFAOYSA-N
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Description

N-[4-(2,2,3-trimethylmorpholine-4-carbonyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound featuring a morpholine ring, a thiazole ring, and an acetamide group

Properties

IUPAC Name

N-[4-(2,2,3-trimethylmorpholine-4-carbonyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-8-13(3,4)19-6-5-16(8)11(18)10-7-20-12(15-10)14-9(2)17/h7-8H,5-6H2,1-4H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVOBVICHUPCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1C(=O)C2=CSC(=N2)NC(=O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,2,3-trimethylmorpholine-4-carbonyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction where a suitable precursor, such as a chloroacetyl derivative, reacts with morpholine.

    Coupling of the Thiazole and Morpholine Rings: The coupling step involves the reaction of the thiazole derivative with the morpholine derivative under conditions that facilitate the formation of the carbonyl linkage.

    Acetylation: The final step involves acetylation of the amine group on the thiazole ring using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions on the thiazole ring and the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole and morpholine derivatives.

Scientific Research Applications

N-[4-(2,2,3-trimethylmorpholine-4-carbonyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(2,2,3-trimethylmorpholine-4-carbonyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2,2,3-trimethylmorpholine-4-carbonyl)-1,3-thiazol-2-yl]acetamide: can be compared with other thiazole derivatives and morpholine-containing compounds.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and various thiazole-based drugs.

    Morpholine Derivatives: Compounds such as morpholine-4-carboxamide and other morpholine-based pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. Its dual presence of a morpholine ring and a thiazole ring makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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